molecular formula C8H12N4O B13062861 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one

Cat. No.: B13062861
M. Wt: 180.21 g/mol
InChI Key: MQHWVKLZRMCFHO-UHFFFAOYSA-N
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Description

3-(4-Amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one (a γ-lactam) core substituted at the 3-position with a 4-aminopyrazole moiety and at the 1-position with a methyl group. This structure combines the rigidity of the pyrrolidinone ring with the electron-rich, hydrogen-bonding capabilities of the amino-pyrazole group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

3-(4-aminopyrazol-1-yl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C8H12N4O/c1-11-3-2-7(8(11)13)12-5-6(9)4-10-12/h4-5,7H,2-3,9H2,1H3

InChI Key

MQHWVKLZRMCFHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Nuances and Functional Implications

  • Amino-Pyrazole vs. Halogenated Aryl Groups: The target compound’s 4-aminopyrazole group enhances solubility in polar solvents and enables hydrogen bonding, contrasting with the lipophilic 4-fluorophenyl or 4-chlorophenyl groups in analogs . This difference impacts bioavailability and reactivity in further functionalization.
  • Substitution Patterns on Pyrrolidinone: The position of substituents (e.g., aminomethyl at C4 in trans-4-aminomethyl derivatives vs.
  • Salt Forms : Hydrochloride salts (e.g., in ) improve crystallinity and stability compared to free bases, a critical factor in pharmaceutical formulation.

Physicochemical and Application-Based Differences

  • Solubility: The 4-aminopyrazole group in the target compound likely increases aqueous solubility compared to halogenated analogs, which may require co-solvents for biological assays .
  • Thermal Stability : Melting points (m.p.) are unreported for the target compound, but analogs like 4-hydroxy-3-phenylpyran-2-one derivatives () exhibit m.p. >200°C, suggesting similar thermal robustness for the target .

Biological Activity

3-(4-amino-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C8H12N4OC_8H_{12}N_4O and a molecular weight of approximately 180.21 g/mol. Its structure features a pyrrolidine ring substituted with a pyrazole moiety, which is known for conferring various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains such as E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CPseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests that this compound may be useful in treating inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Effects
In a study involving carrageenan-induced edema in mice, certain pyrazole derivatives exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Anticancer Activity

The anticancer properties of pyrazole derivatives are another area of interest. Research indicates that certain compounds can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth .

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
DMCF-7 (breast)15
EHCT116 (colon)20
FPC-3 (prostate)18

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Kinase Inhibition : The compound may act as a selective inhibitor of various kinases involved in cell signaling pathways related to inflammation and cancer progression .
  • Cytokine Modulation : By inhibiting the production of inflammatory cytokines, it helps reduce inflammation and associated symptoms .

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